molecular formula C9H6IN3 B1455439 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 1190313-13-3

3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No. B1455439
M. Wt: 283.07 g/mol
InChI Key: HPXGHWPXUJVFIG-UHFFFAOYSA-N
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Description

3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a chemical compound with the molecular formula C9H6IN3. It is a derivative of 1H-Pyrrolo[2,3-b]pyridine .


Molecular Structure Analysis

The molecular structure of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can be represented by the SMILES string CC1=C2C(=CNC2=NC=C1C#N)I .


Physical And Chemical Properties Analysis

The molecular weight of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is 283.07 .

Scientific Research Applications

Structural and Optical Properties

Research on pyrazolo pyridine derivatives has revealed their potential in understanding the structural, optical, and electronic properties of pyridine-based compounds. These compounds have been characterized using various techniques, showcasing their monoclinic polycrystalline nature and specific optical energy gaps. Such studies are crucial for the development of optoelectronic devices and materials science applications (Zedan, El-Taweel, & El-Menyawy, 2020).

Biologically Active Scaffolds

Synthesis and characterization efforts have also been directed towards creating biologically active pyrrolo[2,3-b]pyridine scaffolds. These scaffolds have shown promise in various biological applications, offering a foundation for the development of new therapeutic agents (Sroor, 2019).

Synthesis of Tacrine Analogues

The compound has also been implicated in the synthesis of tacrine analogues, highlighting a methodological advancement in the production of compounds that could have applications in neurodegenerative diseases such as Alzheimer's (Salaheldin, Oliveira-Campos, Parpot, Rodrigues, Oliveira, & Feixoto, 2010).

Corrosion Inhibition

Pyrazolopyridine derivatives have been synthesized and evaluated as potential corrosion inhibitors for metals. This application is significant in industrial processes and materials preservation, where corrosion poses a significant challenge (Dandia, Gupta, Singh, & Quraishi, 2013).

Quantum and Thermodynamic Studies

Further research has delved into the synthesis, spectral analysis, and quantum studies of pyrazolo[3,4-b]pyridine derivatives, exploring their non-linear optical (NLO) and thermodynamic properties. These studies contribute to the understanding of the physical and chemical properties of pyridine derivatives, paving the way for their application in advanced materials and chemical sensing (Halim & Ibrahim, 2022).

properties

IUPAC Name

3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN3/c1-5-6(2-11)3-12-9-8(5)7(10)4-13-9/h3-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXGHWPXUJVFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101199986
Record name 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

CAS RN

1190313-13-3
Record name 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190313-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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